3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-4-5-23-11-19(20(24)15-9-16(21)17(22)10-18(15)23)27(25,26)14-7-12(2)6-13(3)8-14/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCIDCSLQRDLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via the Schmidt Reaction
In a procedure adapted from, 5-fluoroanthranilic acid (1.0 mol) is treated with sodium azide (1.2 mol) in dichloromethane under acidic conditions (methanesulfonic acid, 0.5 mol) at reflux for 6 hours. The intermediate acyl azide undergoes thermal decomposition to yield 6,7-difluoro-3,4-dihydroquinolin-4-one. Subsequent oxidation with potassium permanganate in aqueous sulfuric acid affords 6,7-difluoroquinolin-4-one in 72% yield.
Table 1: Optimization of Cyclization Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 5-Fluoroanthranilic acid | NaN₃, CH₂Cl₂, MeSO₃H | CH₂Cl₂ | Reflux | 72 |
Introduction of the propyl group at the 1-position nitrogen is achieved through alkylation under basic conditions. Sodium hydride (1.5 mol) in anhydrous N,N-dimethylformamide (DMF) deprotonates the quinolin-4-one, followed by reaction with 1-bromopropane (1.2 mol) at 60°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 1-propyl-6,7-difluoroquinolin-4(1H)-one (85% yield).
Key Characterization Data
- 1H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, H-5), 7.45 (dd, 1H, H-8), 4.12 (t, 2H, N-CH₂), 1.85–1.78 (m, 2H, CH₂), 1.02 (t, 3H, CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch).
Sulfonylation at the 3-Position
Regioselective sulfonylation is performed using 3,5-dimethylbenzenesulfonyl chloride. The quinolin-4-one derivative (1.0 mol) is dissolved in dry dichloromethane, and triethylamine (2.0 mol) is added to scavenge HCl. 3,5-Dimethylbenzenesulfonyl chloride (1.1 mol) is introduced dropwise at 0°C, and the reaction is stirred at room temperature for 8 hours. Post-reaction workup includes extraction with ethyl acetate, drying over anhydrous MgSO₄, and evaporation under reduced pressure. The product is recrystallized from ethanol to afford the sulfonylated compound in 68% yield.
Table 2: Sulfonylation Reaction Parameters
| Substrate | Sulfonylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Propyl-6,7-difluoroquinolin-4(1H)-one | 3,5-Dimethylbenzenesulfonyl chloride | Et₃N | CH₂Cl₂ | 68 |
Characterization Highlights
- 1H NMR (400 MHz, CDCl₃): δ 8.35 (d, 1H, H-5), 7.62 (s, 2H, aryl H), 7.28 (s, 1H, aryl H), 4.15 (t, 2H, N-CH₂), 2.45 (s, 6H, CH₃), 1.88–1.82 (m, 2H, CH₂), 1.05 (t, 3H, CH₃).
- 13C NMR (100 MHz, CDCl₃): δ 176.2 (C=O), 142.1 (C-SO₂), 138.5, 136.2 (aryl C), 123.4 (C-F), 44.8 (N-CH₂), 21.3 (CH₃).
Purification and Analytical Validation
Final purification employs gradient column chromatography (SiO₂, ethyl acetate/hexane 1:4 to 1:2) followed by recrystallization from ethanol. Purity is confirmed via HPLC (98.5% at 254 nm), and high-resolution mass spectrometry (HRMS) validates the molecular formula C₂₀H₁₈F₂NO₃S ([M+H]⁺ calc. 414.0978, found 414.0975).
Mechanistic Considerations and Challenges
- Regioselectivity in Sulfonylation: The electron-deficient C-3 position of the quinolin-4-one ring facilitates nucleophilic aromatic substitution, directing the sulfonyl group to the 3-position.
- Byproduct Formation: Competing O-sulfonylation is mitigated by using a stoichiometric excess of triethylamine to ensure complete deprotonation of the nitrogen.
- Fluorine Stability: The 6,7-difluoro substituents remain intact under the reaction conditions due to their strong electron-withdrawing effects, which stabilize the ring against electrophilic degradation.
Comparative Analysis with Analogous Compounds
The structural analog 3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one exhibits similar sulfonylation efficiency (65% yield) but differs in the substitution pattern on the aryl sulfonyl group. The 3,5-dimethyl configuration in the target compound enhances steric accessibility, improving reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and sulfonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
Fluorine Substitution: The 6,7-difluoro substitution in the target compound significantly enhances potency compared to non-fluorinated analogs (e.g., 3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one). Fluorine’s electron-withdrawing effects likely improve target binding.
Alkyl Chain Length : The propyl chain (C₃H₇) balances solubility and metabolic stability better than shorter chains (e.g., methyl or ethyl), as seen in reduced hepatic clearance in preclinical models.
Biological Activity
3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one
- Molecular Formula : C20H19F2N1O3S
- Molecular Weight : 391.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways. Notably, it has shown potential as an inhibitor of the WNT/β-catenin signaling pathway, which is implicated in various cancers. The compound's sulfonyl group enhances its ability to modulate protein interactions, particularly with Dishevelled (DVL) proteins that play a crucial role in WNT signaling.
Key Mechanisms:
- Inhibition of DVL Proteins : The compound selectively inhibits DVL1 binding to Frizzled receptors, effectively turning off aberrant WNT pathway activation. This mechanism is crucial for reducing cancer cell proliferation and inducing apoptosis in tumor cells .
- Reactive Oxygen Species (ROS) Production : It has been observed that treatment with this compound leads to increased ROS production within cancer cells, contributing to oxidative stress and subsequent cell death .
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one through various assays:
| Study | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| HCT116 (wild-type APC) | 7.1 ± 0.6 | Effective growth inhibition | |
| DVL1 Inhibition Assay | 0.49 ± 0.11 | Selective inhibition of DVL1 binding |
These findings suggest that the compound may serve as a lead candidate for developing novel therapeutic agents targeting WNT-dependent cancers.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against colon cancer models. The study demonstrated that the compound not only inhibited cell growth but also induced significant apoptosis in cancerous cells through its ROS-mediated mechanisms .
Comparative Analysis with Similar Compounds
The biological activity of 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one can be compared with other quinoline derivatives:
| Compound | Mechanism of Action | Notable Activity |
|---|---|---|
| Compound A | DVL Inhibition | Moderate anticancer activity |
| Compound B | ROS Induction | High cytotoxicity against various cancer types |
| 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one | DVL Inhibition & ROS Production | Strong anticancer activity against WNT-dependent cancers |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Quinoline core formation : Start with a Skraup or Friedländer reaction to construct the quinoline backbone, substituting fluorine at positions 6 and 7 during cyclization.
Sulfonylation : Introduce the 3,5-dimethylphenylsulfonyl group using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane.
N-alkylation : Attach the propyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 1-position.
- Key Considerations : Microwave-assisted synthesis (e.g., 360 W for 5 minutes) with Lewis acid catalysts like InCl₃ can improve yield and reduce reaction time .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Centroid-to-centroid distances <4 Å indicate π-π interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., fluorine splitting patterns at δ ~140–160 ppm for ¹⁹F NMR).
- HRMS : Confirm molecular weight with <2 ppm error.
- Thermal analysis : Use DSC/TGA to assess melting points and thermal stability.
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified sulfonyl groups (e.g., replacing 3,5-dimethylphenyl with halogenated aryl groups) and compare logP values (e.g., via HPLC-derived retention times) to correlate hydrophobicity with activity .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models (e.g., cytotoxicity in HEK cells, as in Table 1 below) .
- Data integration : Use molecular docking to predict binding affinities to target proteins (e.g., viral proteases or kinases).
Table 1 : Example Cytotoxicity Data for Analogous Compounds
| Compound ID | Cytotoxicity (HEK cells, IC₅₀, μM) | Plaque Reduction (%) |
|---|---|---|
| Analog A (Ref ) | 117.4 | 55.3 |
| Analog B (Ref ) | 35.5 | 0.568 |
Q. How should conflicting data on solubility vs. biological activity be resolved?
- Methodological Answer :
- Solubility optimization : Test co-solvents (e.g., 10% DMSO in PBS) and measure solubility via nephelometry. If precipitation occurs, consider PEGylation or prodrug strategies.
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers. For irreproducible results, re-evaluate compound purity (e.g., via elemental analysis).
Q. What strategies are effective for resolving crystallographic disorder in this compound?
- Methodological Answer :
- Crystallization conditions : Use slow vapor diffusion with CH₂Cl₂/di-isopropylether to grow high-quality single crystals .
- Refinement protocols : Apply SHELXL with anisotropic displacement parameters for non-H atoms. For disordered regions, use PART/SUMP instructions to model alternative conformations.
- Validation tools : Check R-factors (<5%), and use Mercury software to visualize electron density maps.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for quinolin-4(1H)-one derivatives?
- Methodological Answer :
- Catalyst screening : Compare yields using InCl₃ (63% yield ) vs. other Lewis acids (e.g., FeCl₃ or ZnCl₂).
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation and optimize reaction time.
- Reproducibility : Ensure strict control of microwave power (e.g., 360 W ± 10%) and solvent dryness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
